

An In-depth Technical Guide to 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-5-fluoropyrimidine**

Cat. No.: **B057389**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **4-Ethyl-5-fluoropyrimidine**, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

4-Ethyl-5-fluoropyrimidine is a substituted pyrimidine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antifungal agent Voriconazole. Its chemical structure, featuring an ethyl group and a fluorine atom on the pyrimidine ring, imparts specific reactivity and properties that are leveraged in multi-step organic syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of **4-Ethyl-5-fluoropyrimidine**. It is typically supplied as a colorless to light yellow liquid and should be stored at room temperature or under refrigerated conditions (5°C) in a dry, sealed container to maintain its integrity.^[1]

Property	Value	Source
Molecular Formula	C ₆ H ₇ FN ₂	[2]
Molecular Weight	126.13 g/mol	[2]
CAS Number	137234-88-9	[2]
Appearance	Colorless to light yellow liquid	
Boiling Point	169.5 ± 20.0 °C (Predicted)	[1]
Density	1.117 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[1]
Purity	Typically ≥97% or ≥98%	[3]

Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of **4-Ethyl-5-fluoropyrimidine**. While full spectral data is often proprietary to chemical suppliers, data for closely related compounds can provide valuable insights. For reference, the ¹H NMR spectral data for the related intermediate, 4-Chloro-6-ethyl-5-fluoropyrimidine, is presented below.

¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine (300 MHz, CDCl₃):

- δ 8.70 ppm: (s, 1H, Ar-H)
- δ 2.90 ppm: (q, 2H, -CH₂-)
- δ 1.34 ppm: (t, 3H, -CH₃)[\[4\]](#)

The analysis of **4-Ethyl-5-fluoropyrimidine** is typically performed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure purity.

Synthesis and Logical Pathways

The synthesis of **4-Ethyl-5-fluoropyrimidine** is not commonly detailed in publicly available literature. However, its synthesis can be logically inferred from the well-documented preparation of its precursors and related compounds, particularly in the context of Voriconazole synthesis. A common route involves the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, which is then converted to a more reactive intermediate like 4-chloro-6-ethyl-5-fluoropyrimidine.

Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

A key precursor to **4-Ethyl-5-fluoropyrimidine** is 6-ethyl-5-fluoro-4-hydroxypyrimidine. A method for its synthesis is outlined below.

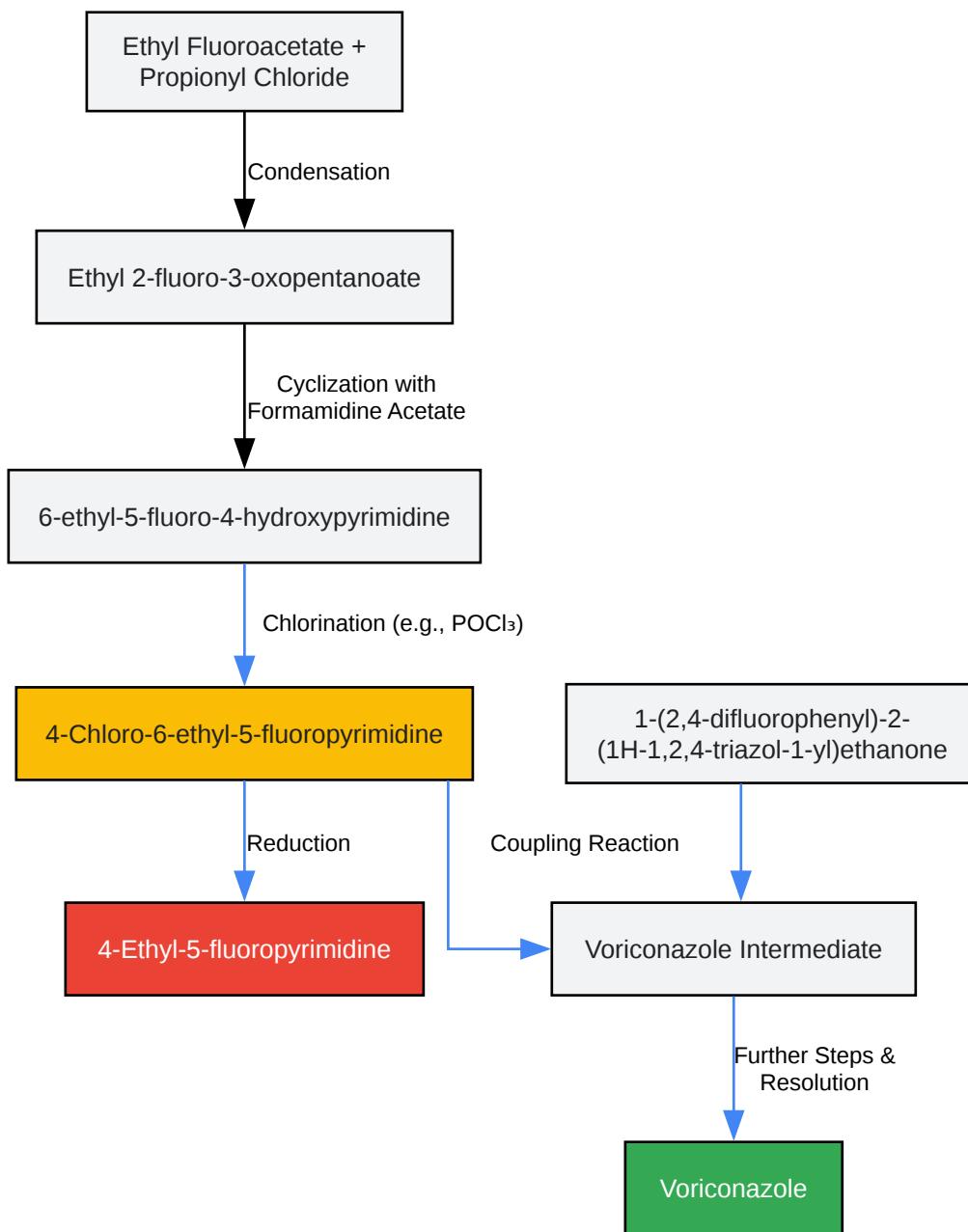
Experimental Protocol:

Reaction: The synthesis involves a two-step process starting from the condensation of ethyl fluoroacetate and propionyl chloride to form ethyl 2-fluoro-3-oxopentanoate, followed by cyclization with formamidine acetate.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

- Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.
- Add approximately 44 g of sodium hydride and stir at room temperature.
- Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.
- Cool the reaction mixture to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.
- Continue stirring at this temperature for about 12 hours to complete the reaction.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine


- In a separate 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C.
- Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5°C.
- Add 33.4 g of formamidine acetate and stir for approximately 1 hour at 0-5°C.

- Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature between 0-5°C.
- After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir for 24 hours.
- Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.
- Remove the methanol by distillation under reduced pressure to obtain a solid mixture.
- Extract the solid mixture five times with dichloromethane (100 ml each).
- Combine the organic phases and remove the solvent to yield the crude product.^[5]

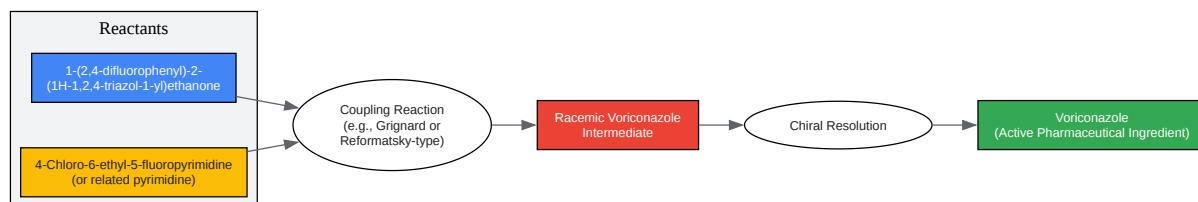
The logical next step to obtain **4-Ethyl-5-fluoropyrimidine** would involve the reduction of the 4-hydroxy group, likely via an intermediate such as the 4-chloro derivative.

Logical Synthesis Pathway Diagram

The following diagram illustrates a logical workflow for the synthesis of Voriconazole, highlighting the central role of pyrimidine intermediates.

[Click to download full resolution via product page](#)

Caption: Logical synthesis pathway for Voriconazole.


Role in Drug Development

4-Ethyl-5-fluoropyrimidine is primarily recognized as a key starting material or intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.^[6] Voriconazole functions by inhibiting the fungal enzyme 14 α -demethylase, which is essential for the synthesis

of ergosterol, a vital component of fungal cell membranes. This disruption of ergosterol biosynthesis leads to the inhibition of fungal growth and replication.

Voriconazole Synthesis Workflow

The general workflow for synthesizing Voriconazole involves the coupling of a pyrimidine derivative with a substituted ethanone. The following diagram illustrates this process.

[Click to download full resolution via product page](#)

Caption: General workflow for Voriconazole synthesis.

Safety and Handling

4-Ethyl-5-fluoropyrimidine is a chemical that requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of **4-Ethyl-5-fluoropyrimidine** for professionals in the field. For specific applications and handling procedures, always refer to detailed documentation from suppliers and relevant scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-5-fluoropyrimidine manufacturers and suppliers in india [chemicalbook.com]
- 2. 4-Ethyl-5-fluoropyrimidine | C6H7FN2 | CID 19074919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethyl-5-fluoropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057389#4-ethyl-5-fluoropyrimidine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com